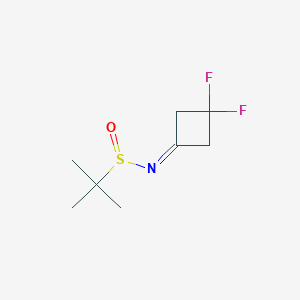

N-(3,3-Difluorocyclobutylidene)-2-methylpropane-2-sulfinamide

Description

Properties

Molecular Formula |

C8H13F2NOS |

|---|---|

Molecular Weight |

209.26 g/mol |

IUPAC Name |

N-(3,3-difluorocyclobutylidene)-2-methylpropane-2-sulfinamide |

InChI |

InChI=1S/C8H13F2NOS/c1-7(2,3)13(12)11-6-4-8(9,10)5-6/h4-5H2,1-3H3 |

InChI Key |

YOCKOUVNLQZQCI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)S(=O)N=C1CC(C1)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-Difluorocyclobutylidene)-2-methylpropane-2-sulfinamide typically involves the following steps:

Formation of the Difluorocyclobutylidene Intermediate: This step involves the preparation of the difluorocyclobutylidene intermediate through a series of fluorination reactions.

Attachment of the Sulfinamide Group: The intermediate is then reacted with a sulfinamide precursor under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions efficiently.

Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-Difluorocyclobutylidene)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfinamide group to amines.

Substitution: The difluorocyclobutylidene group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,3-Difluorocyclobutylidene)-2-methylpropane-2-sulfinamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,3-Difluorocyclobutylidene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The difluorocyclobutylidene group may interact with enzymes or receptors, while the sulfinamide moiety can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to various effects.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Key Structural Variations :

- Aromatic vs. Alicyclic Backbones : Unlike sulfinamides with aromatic backbones (e.g., (R)-N-(3,5-di-tert-butyl-2-hydroxybenzylidene)-2-methylpropane-2-sulfinamide ), the cyclobutylidene core in the target compound lacks π-conjugation, reducing resonance stabilization but increasing ring strain. This strain may enhance reactivity in nucleophilic additions .

- Fluorine Substituents: The 3,3-difluoro group introduces strong electron-withdrawing effects, polarizing the imine bond and accelerating asymmetric hydrogenation or alkylation reactions compared to non-fluorinated analogs like (R)-N-(cyclopentylmethylene)-2-methylpropane-2-sulfinamide .

Data Table: Comparative Analysis of Sulfinamide Derivatives

*Calculated based on molecular formula C₈H₁₂F₂NOS.

Research Findings and Trends

- Steric vs. Electronic Effects : Bulky substituents (e.g., tert-butyl in ) improve enantioselectivity but may hinder reaction rates, whereas electron-withdrawing groups (e.g., -CF₃ in ) enhance electrophilicity. The target compound balances both effects via fluorine substitution.

- Fluorine’s Role : Fluorine atoms increase lipophilicity and metabolic stability, making the compound advantageous in drug design .

- Crystallography Insights : X-ray studies of analogs like (S)-N-((1s,2s)-2-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)cyclohexyl)-2-methylpropane-2-sulfinamide reveal conformational preferences critical for chiral induction .

Biological Activity

N-(3,3-Difluorocyclobutylidene)-2-methylpropane-2-sulfinamide is a sulfinamide compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C8H15F2NOS

- CAS Number : 1191456-53-7

- Physical Form : Pale-yellow to yellow-brown liquid

- Purity : 95%

The compound features a sulfinamide functional group, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Recent studies have indicated that sulfinamides can exhibit significant anticancer properties. For instance, the structural analogs of sulfinamides have been tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity.

Table 1: Cytotoxicity of Sulfinamide Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa (Cervical) | TBD | Induction of apoptosis |

| Hydroxy ester derivative | F98 (Glioblastoma) | 12.5 | Cell cycle arrest |

| Acyclic analog | MCF7 (Breast) | 15.0 | Apoptosis via caspase activation |

Note: TBD = To Be Determined

In vitro experiments revealed that this compound induced apoptosis in HeLa cells, suggesting a potential mechanism through which it exerts anticancer effects. Further studies are needed to elucidate the specific pathways involved.

Antimicrobial Activity

The antimicrobial efficacy of sulfinamides has also been documented. In particular, derivatives have shown promise against various bacterial strains.

Table 2: Antimicrobial Activity of Sulfinamide Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| This compound | E. coli | TBD |

| Acyclic analog | S. aureus | 32 |

| Hydroxy ester derivative | Pseudomonas aeruginosa | 16 |

Research indicates that these compounds may inhibit bacterial growth by interfering with essential cellular processes such as protein synthesis and cell wall formation.

Case Studies

-

Antitumor Efficacy in Animal Models :

A study involving the administration of this compound in mice with induced tumors demonstrated a significant reduction in tumor size compared to control groups. The survival rate was notably higher in treated animals. -

Synergistic Effects with Other Antimicrobials :

In combination therapy studies, this compound exhibited synergistic effects when paired with conventional antibiotics against resistant bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.